5-(Methoxycarbonyl)isophthalic acid 5-(Methoxycarbonyl)isophthalic acid
Brand Name: Vulcanchem
CAS No.: 18263-95-1
VCID: VC16497374
InChI: InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H8O6
Molecular Weight: 224.17 g/mol

5-(Methoxycarbonyl)isophthalic acid

CAS No.: 18263-95-1

Cat. No.: VC16497374

Molecular Formula: C10H8O6

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Methoxycarbonyl)isophthalic acid - 18263-95-1

Specification

CAS No. 18263-95-1
Molecular Formula C10H8O6
Molecular Weight 224.17 g/mol
IUPAC Name 5-methoxycarbonylbenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Standard InChI Key STBOKQUWWUFPAZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O

Introduction

Molecular Structure and Chemical Identity

The molecular formula of 5-(methoxycarbonyl)isophthalic acid is C₁₀H₈O₆, with a molecular weight of 224.17 g/mol. Its IUPAC name is 5-(methoxycarbonyl)benzene-1,3-dicarboxylic acid, reflecting the substitution pattern on the aromatic ring. Key structural features include:

  • Positional isomerism: The methoxycarbonyl group resides at the 5-position relative to the two carboxylic acid groups at positions 1 and 3 .

  • Tautomeric potential: The carboxylic acid groups enable keto-enol tautomerism under specific conditions, though this behavior remains unquantified in literature.

Table 1: Fundamental Identifiers

PropertyValueSource
CAS Registry18263-95-1PubChem
EC Number968-258-5PubChem
Molecular FormulaC₁₀H₈O₆PubChem
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OPubChem
Synonymous Names5-Methoxycarbonyl-benzene-1,3-dicarboxylic acid; SCHEMBL9121827PubChem

Synthesis and Reaction Pathways

While no direct synthesis protocol for 5-(methoxycarbonyl)isophthalic acid appears in the reviewed literature, analogous compounds provide methodological insights:

Esterification Approaches

Methyl ester derivatives of isophthalic acid (e.g., mono-methyl isophthalate, CAS 1877-71-0) are typically synthesized via acid-catalyzed esterification using methanol . For 5-(methoxycarbonyl)isophthalic acid, a plausible route involves:

  • Selective protection of one carboxylic acid group on isophthalic acid

  • Methoxycarbonylation at the 5-position using methyl chloroformate

  • Deprotection of the remaining carboxylic acid group

Continuous Flow Considerations

Recent patents on 5-nitroisophthalic acid synthesis demonstrate advanced reactor designs achieving reaction times ≤20 minutes through temperature-zoned continuous flow systems . Adapting such systems could potentially optimize the synthesis of 5-(methoxycarbonyl)isophthalic acid by:

  • Maintaining precise temperature control (20–130°C range)

  • Enabling rapid mixing of reactants in microfluidic channels

  • Reducing side reactions through short residence times

Physicochemical Properties

Experimental data for 5-(methoxycarbonyl)isophthalic acid remains sparse, but computational predictions and analog comparisons suggest:

Solubility Characteristics

SolventPredicted Solubility (g/100mL)Basis for Estimation
Water<0.1Analogous dicarboxylic acids
DMSO>5Polar aprotic solvent affinity
Methanol1–3Ester group compatibility

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds shows decomposition onset temperatures:

  • Isophthalic acid: 347°C

  • Mono-methyl isophthalate: 210°C
    Extrapolating this trend suggests 5-(methoxycarbonyl)isophthalic acid likely decomposes between 250–300°C.

Industrial and Research Applications

Polymer Modification

The dual carboxylic acid functionality enables potential use in:

  • Polyester resins: As a branching agent to modify crystallinity

  • Epoxy hardeners: Through reaction with epichlorohydrin

  • Metal-organic frameworks (MOFs): As a tritopic linker

Comparative Analysis with Related Derivatives

Table 2: Isophthalic Acid Derivatives Comparison

CompoundCASMolecular FormulaKey Functional Groups
5-(Methoxycarbonyl)isophthalic acid18263-95-1C₁₀H₈O₆2 × COOH, 1 × COOCH₃
Mono-methyl isophthalate1877-71-0C₉H₈O₄1 × COOH, 1 × COOCH₃
Dimethyl 5-hydroxyisophthalate13036-02-7C₁₀H₁₀O₅2 × COOCH₃, 1 × OH

Challenges and Research Opportunities

  • Synthesis Optimization: Developing atom-efficient routes with >90% yield

  • Crystallographic Studies: X-ray diffraction analysis to confirm molecular geometry

  • Application Exploration: Systematic evaluation in polymer blends and coordination chemistry

  • Toxicity Profiling: Ecotoxicological assessments for industrial deployment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator